molecular formula C11H18O2 B14517160 Ethyl 3,3-dimethylhepta-4,6-dienoate CAS No. 62394-46-1

Ethyl 3,3-dimethylhepta-4,6-dienoate

Cat. No.: B14517160
CAS No.: 62394-46-1
M. Wt: 182.26 g/mol
InChI Key: DCEGTPRIKNZQOJ-UHFFFAOYSA-N
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Description

Ethyl 3,3-dimethylhepta-4,6-dienoate is an α,β-unsaturated ester characterized by a conjugated diene system (4,6-diene) and two methyl substituents at the 3-position of the heptenoate backbone. This structural configuration imparts unique reactivity and physicochemical properties, making it valuable in organic synthesis, particularly in cycloaddition reactions and as a precursor for bioactive molecules. The ester functional group enhances solubility in organic solvents, while the conjugated diene system allows for regioselective transformations, such as Diels-Alder reactions or catalytic cross-couplings .

Properties

CAS No.

62394-46-1

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

ethyl 3,3-dimethylhepta-4,6-dienoate

InChI

InChI=1S/C11H18O2/c1-5-7-8-11(3,4)9-10(12)13-6-2/h5,7-8H,1,6,9H2,2-4H3

InChI Key

DCEGTPRIKNZQOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C)C=CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,3-dimethylhepta-4,6-dienoate typically involves the esterification of the corresponding carboxylic acid with ethanol. One common method is the reaction of 3,3-dimethylhepta-4,6-dienoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,3-dimethylhepta-4,6-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3,3-dimethylhepta-4,6-dienoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3,3-dimethylhepta-4,6-dienoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to modulate specific biochemical pathways .

Comparison with Similar Compounds

This section evaluates Ethyl 3,3-dimethylhepta-4,6-dienoate against structurally analogous compounds, focusing on molecular features, synthetic routes, and functional applications.

Structural Analogues and Substituent Effects

The following compounds share core similarities but differ in substituents or functional groups:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) CAS Number Notable Features
This compound C₁₁H₁₈O₂ 3,3-dimethyl; ethyl ester 182.26* Not explicitly listed High steric hindrance; enhanced thermal stability due to methyl groups .
Methylhepta-4,6-dienoate C₈H₁₂O₂ Methyl ester; no methyl substituents 140.18 33741-15-0 Simpler structure; lower steric demand but reduced stability .
Ethyl hepta-4,6-dienoate C₉H₁₄O₂ Ethyl ester; no methyl substituents 154.21 71779-51-6 Intermediate reactivity; used in Pd-catalyzed cross-couplings .
Ethyl 7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate C₁₈H₂₃NO₃ 4-aminophenyl; hydroxy group 289.37 Not provided Polar functional groups enable pharmaceutical applications .

*Calculated based on molecular formula.

Key Observations :

  • Steric Effects: The 3,3-dimethyl groups in this compound create steric hindrance, slowing nucleophilic attacks but improving thermal stability compared to unsubstituted analogues like Methylhepta-4,6-dienoate .
  • Electronic Effects : The ethyl ester group enhances electron-withdrawing capacity, stabilizing the conjugated diene system more effectively than methyl esters .
  • Functional Group Diversity: Derivatives like Ethyl 7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate exhibit bioactivity due to polar substituents, whereas the parent compound is primarily used in synthetic chemistry .

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